Ph-4PACz

CAS No.:

Cat. No.: VC19774505

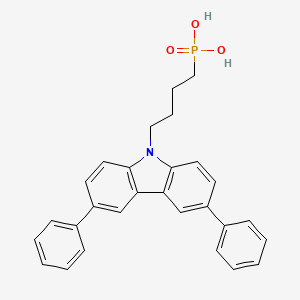

Molecular Formula: C28H26NO3P

Molecular Weight: 455.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H26NO3P |

|---|---|

| Molecular Weight | 455.5 g/mol |

| IUPAC Name | 4-(3,6-diphenylcarbazol-9-yl)butylphosphonic acid |

| Standard InChI | InChI=1S/C28H26NO3P/c30-33(31,32)18-8-7-17-29-27-15-13-23(21-9-3-1-4-10-21)19-25(27)26-20-24(14-16-28(26)29)22-11-5-2-6-12-22/h1-6,9-16,19-20H,7-8,17-18H2,(H2,30,31,32) |

| Standard InChI Key | JUZXTPFZIJMYBS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)CCCCP(=O)(O)O |

Introduction

Chemical and Structural Properties of Ph-4PACz

Ph-4PACz belongs to the carbazole-phosphonic acid family, with a molecular formula of and a molecular weight of 455.5 g/mol . The molecule features a carbazole core substituted with two phenyl groups at the 3- and 6-positions, coupled with a butylphosphonic acid chain at the 9-position. This design introduces steric hindrance, reducing intermolecular interactions and promoting amorphous film formation . Unlike crystalline analogs such as Me-4PACz (with methyl groups), the phenyl substituents lower the electron density of the carbazole core, deepening the highest occupied molecular orbital (HOMO) level to -5.43 eV . The phosphonic acid moiety enables strong anchoring to metal oxide substrates like indium tin oxide (ITO) or fluorine-doped tin oxide (FTO), ensuring stable SAM formation.

Key Structural Advantages:

-

Amorphous Morphology: Prevents grain boundary defects, enhancing interfacial contact with perovskite layers .

-

Large Dipole Moment (2.32 D): Improves work function modulation of ITO/FTO, minimizing energy loss at the hole transport layer (HTL)/perovskite interface .

-

High Polarity: Facilitates uniform wetting and solution processability at low concentrations (0.1–1 mM in ethanol or DMF) .

Synthesis and Processing

While detailed synthetic routes for Ph-4PACz remain proprietary, analogous SAMs like 4PA-Spiro provide insights into its likely preparation. A multi-step process involving nucleophilic substitution, phosphonation, and purification is employed . For instance, spiro-type precursors undergo alkylation with 1,4-dibromobutane, followed by phosphonation using bromotrimethylsilane . The final product is purified via reprecipitation and washing to achieve >95% purity .

Device Integration:

Ph-4PACz is spin-coated onto UV-ozone-treated ITO/FTO substrates at 3,000 rpm for 30 seconds, followed by annealing at 100°C . Post-deposition rinsing with isopropanol removes unanchored molecules, ensuring monolayer uniformity. For large-area devices (>1 cm²), alumina nanoparticles (Al₂O₃-NPs) are incorporated to planarize rough substrates, reducing voids at the buried interface .

Applications in Perovskite Solar Cells

Role as a Hole-Selective Layer

Ph-4PACz functions as an efficient HTL in p-i-n inverted PSCs, replacing traditional materials like PEDOT:PSS. Its SAM structure offers several advantages:

-

Work Function Tuning: Adjusts the ITO work function from ~4.7 eV to ~5.1 eV, aligning with the perovskite valence band (-5.4 eV for 1.55 eV bandgap perovskites) .

-

Defect Passivation: Phosphonic acid groups passivate surface oxygen vacancies on ITO, suppressing non-radiative recombination .

-

Enhanced Crystallinity: Promotes vertical growth of perovskite grains, reducing pinholes and improving charge extraction .

Performance Metrics

Ph-4PACz-based devices achieve remarkable performance, particularly in large-area configurations:

| Parameter | Small-Area (0.1 cm²) | Large-Area (1 cm²) |

|---|---|---|

| PCE (%) | 24.04 | 24.61 |

| Voc (V) | 1.19 | 1.197 |

| Fill Factor (%) | 85.3 | 83.6 |

| Jsc (mA/cm²) | 24.87 | 24.5 |

These metrics surpass those of Me-4PACz (PCE: 23.2%) and rival 4PA-Spiro (PCE: 25.7%) . The high Voc stems from minimized energy losses at the HTL/perovskite interface, attributed to Ph-4PACz’s dipole-driven band alignment .

Comparative Analysis with Other SAMs

Ph-4PACz is frequently benchmarked against carbazole-based (e.g., 4PACz, Me-4PACz) and spiro-type (e.g., 4PA-Spiro) SAMs:

Recent Advancements and Challenges

Additive Engineering

Incorporating 4-mercaptophenylacetic acid (4MA) into Ph-4PACz solutions suppresses molecular aggregation via competitive adsorption, improving SAM coverage and perovskite crystallinity . This strategy elevates PCEs to 23.8% in methylammonium-free PSCs .

Stability and Scalability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume